molecular formula C21H17N3O B2947971 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 476633-90-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2947971
CAS No.: 476633-90-6
M. Wt: 327.387
InChI Key: RUADQKYAUGJNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, one method involves reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Eco-Friendly Synthesis

Researchers have developed water-mediated and environmentally friendly synthesis methods for derivatives of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide. These methods provide excellent yields and use water or glycerol as solvents, highlighting their potential for sustainable chemical production (Reddy, Reddy, & Dubey, 2014) (Rani, 2018).

Antimicrobial and Antitumor Properties

These compounds have been investigated for antimicrobial and antitumor activities. Studies have shown that certain derivatives exhibit significant in vitro antibacterial, antifungal, and anticancer activities, suggesting their potential in medical research and drug development (Desai, Dodiya, & Makwana, 2011) (Li et al., 2014) (El‐All et al., 2015).

Novel Synthesis Pathways

Research has also focused on novel synthesis pathways for these compounds. These include various methods that potentially offer more efficient or more sustainable production processes, contributing to the broader field of synthetic chemistry (Adnan, Hassan, & Thamer, 2014) (Darekar et al., 2020).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADQKYAUGJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.